molecular formula C17H18N2O2 B12001007 N,N-diethyl-7-nitro-9H-fluoren-2-amine

N,N-diethyl-7-nitro-9H-fluoren-2-amine

Cat. No.: B12001007
M. Wt: 282.34 g/mol
InChI Key: NWHFFAPECXHDCK-UHFFFAOYSA-N
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Description

N,N-diethyl-7-nitro-9H-fluoren-2-amine: is an organic compound with the molecular formula C17H18N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both nitro and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-7-nitro-9H-fluoren-2-amine typically involves the nitration of 9H-fluoren-2-amine followed by N,N-diethylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to N,N-diethylation using diethylamine in the presence of a suitable catalyst such as palladium on carbon.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-7-nitro-9H-fluoren-2-amine can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

N,N-diethyl-7-nitro-9H-fluoren-2-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: Potential use in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-7-nitro-9H-fluoren-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

    9H-Fluoren-2-amine: A simpler analog without the nitro and diethyl groups.

    7-Nitro-9H-fluoren-2-amine: Similar structure but lacks the diethyl groups.

    N,N-dimethyl-7-nitro-9H-fluoren-2-amine: Similar but with dimethyl instead of diethyl groups.

Uniqueness: N,N-diethyl-7-nitro-9H-fluoren-2-amine is unique due to the presence of both nitro and diethyl groups, which confer distinct chemical and biological properties. The diethyl groups increase the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and biological targets.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N,N-diethyl-7-nitro-9H-fluoren-2-amine

InChI

InChI=1S/C17H18N2O2/c1-3-18(4-2)14-5-7-16-12(10-14)9-13-11-15(19(20)21)6-8-17(13)16/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

NWHFFAPECXHDCK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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